

# predicted boiling point and vapor pressure of 3,3-Diethylhexane

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## Compound of Interest

Compound Name: 3,3-Diethylhexane

Cat. No.: B12640707

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An In-depth Technical Guide to the Predicted Boiling Point and Vapor Pressure of **3,3-Diethylhexane**

## Introduction

**3,3-Diethylhexane** is a branched alkane with the chemical formula C<sub>10</sub>H<sub>22</sub>. As a member of the hydrocarbon family, its physical properties, such as boiling point and vapor pressure, are of significant interest in various fields, including petrochemical engineering, materials science, and drug development, where it may be used as a non-polar solvent or a reference compound. The accurate prediction of these properties is crucial for process design, safety assessments, and understanding molecular behavior. This guide provides a comprehensive overview of the experimental and predicted thermophysical properties of **3,3-diethylhexane**, details the methodologies for their determination, and explores the underlying theoretical principles.

## Physicochemical Data of 3,3-Diethylhexane

A summary of the key experimental and predicted physical properties of **3,3-diethylhexane** is presented below. These values serve as a benchmark for the predictive models discussed in subsequent sections.

Property	Experimental Value	Predicted Value (LogP)
Molecular Formula	C10H22	
Molecular Weight	142.28 g/mol	
CAS Number	17302-02-2	
Boiling Point	166-167.6°C at 760 mmHg[1] [2][3]	
Vapor Pressure	2.22 mmHg at 25°C[1]	
Melting Point	-53.99°C	
Flash Point	47°C	
Density	0.734 g/cm³	
Refractive Index	1.413	
LogP (Octanol-Water Partition Coefficient)	5.70[1]	

## Boiling Point: Experimental Determination and Prediction

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4] For alkanes like **3,3-diethylhexane**, boiling points are influenced by the strength of intermolecular London dispersion forces, which in turn are dependent on the molecule's size and surface area.

## Experimental Protocols for Boiling Point Determination

Several established methods are used to experimentally determine the boiling point of volatile organic compounds.

Method	Description
Simple Distillation	This technique involves heating the liquid in a distillation flask and measuring the temperature of the vapor that is in equilibrium with the boiling liquid. <sup>[5][6]</sup> The temperature that remains constant during the distillation of a pure substance is its boiling point. At least 5 mL of the sample is typically required. <sup>[6]</sup>
Thiele Tube Method	A small amount of the sample (less than 0.5 mL) is heated in a small tube attached to a thermometer, which is immersed in a heated oil bath within a Thiele tube. <sup>[7]</sup> An inverted capillary tube is placed in the sample. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube. <sup>[7][8]</sup>
Reflux Method	A liquid is heated to its boiling point in a flask equipped with a vertical condenser. <sup>[7]</sup> The vapor condenses and returns to the flask, establishing an equilibrium between the liquid and vapor phases. A thermometer placed in the vapor phase below the condenser will record the boiling point. <sup>[7]</sup>
Ebulliometry	This is a highly accurate method that involves measuring the boiling temperature of a liquid under a precisely controlled pressure. <sup>[9]</sup> Comparative ebulliometers can be used where the boiling point of the sample is measured relative to a reference substance with a well-known boiling point-pressure relationship. <sup>[9]</sup>

## Predictive Models for Boiling Point

Various computational models have been developed to predict the boiling points of alkanes, leveraging their molecular structure.

Model Type	Principle
Group Contribution Methods	These methods assume that the boiling point is a sum of contributions from the individual functional groups within the molecule. <a href="#">[10]</a> They generally provide good predictions for smaller, non-polar molecules. <a href="#">[10]</a>
Quantitative Structure-Property Relationship (QSPR)	QSPR models establish a statistical relationship between the boiling point and a set of molecular descriptors, which can be constitutional, topological, electrostatic, or quantum-chemical in nature. <a href="#">[10]</a>
Topological Indices	These models use graph-theoretical indices, such as the Wiener number or Hosoya index, which quantify aspects of molecular branching and size, to correlate with the boiling point. <a href="#">[11]</a> <a href="#">[12]</a> More branched alkanes tend to have lower boiling points than their linear isomers due to reduced surface area and weaker intermolecular forces. <a href="#">[12]</a>
Neural Networks	Artificial neural networks can be trained on large datasets of experimental boiling points and molecular structures to predict the boiling points of new compounds with high accuracy. <a href="#">[11]</a> <a href="#">[12]</a>

## Vapor Pressure: Experimental Determination and Prediction

Vapor pressure is a measure of a substance's tendency to evaporate and is a critical parameter in safety and environmental risk assessments.[\[4\]](#)[\[13\]](#) It is highly dependent on temperature, a relationship often described by the Clausius-Clapeyron equation.[\[4\]](#)

# Experimental Protocols for Vapor Pressure Determination

The measurement of vapor pressure, especially for low-volatility compounds, requires sensitive techniques.

Method	Description
Static Method	A sample of the substance is placed in a thermostatted, evacuated container.[14] The pressure of the vapor in equilibrium with the liquid or solid phase is measured directly using a pressure transducer. This method is suitable for a wide range of pressures.[14]
Knudsen Effusion Method	This method is used for substances with very low vapor pressures.[14] The rate of mass loss of a substance effusing through a small orifice in a Knudsen cell under high vacuum is measured. The vapor pressure can be calculated from this rate.[14]
Saturation Method (Gas-Saturation Method)	A stream of inert gas is passed slowly through or over the sample at a constant temperature, allowing the gas to become saturated with the vapor of the substance. The amount of vaporized substance is then determined, from which the vapor pressure can be calculated.
Isoteniscope Method	This is a specific type of static method where the pressure of an inert gas is adjusted to balance the vapor pressure of the liquid. It is a null method that can provide very accurate results.

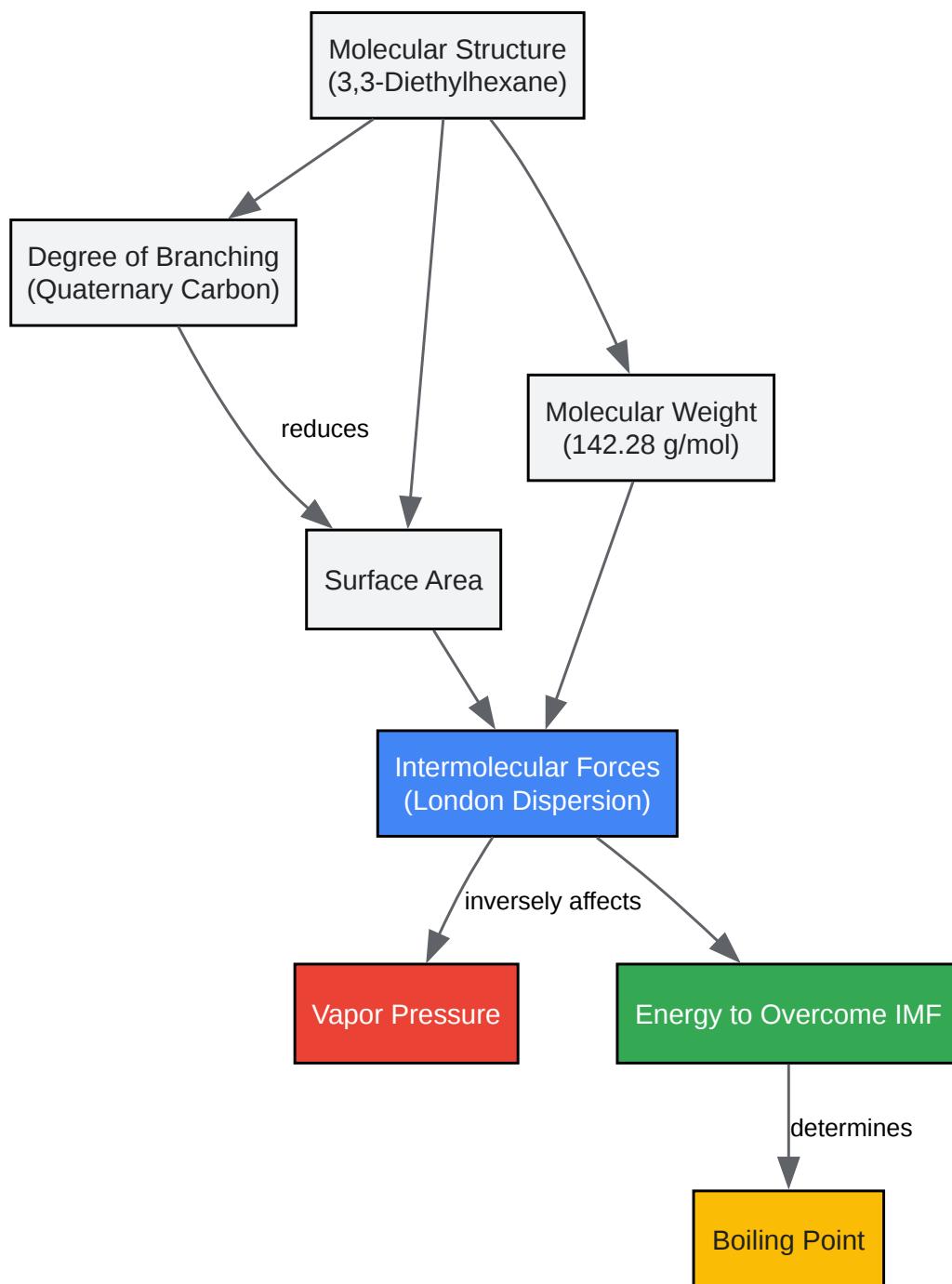
## Predictive Models for Vapor Pressure

Predicting vapor pressure often involves empirical equations or group contribution methods that relate it to other physical properties and molecular structure.

Model/Equation	Principle
Clausius-Clapeyron Equation	This fundamental thermodynamic relationship describes the non-linear increase of vapor pressure with temperature. <sup>[4]</sup> It relates the logarithm of the vapor pressure to the enthalpy of vaporization and temperature. <sup>[15]</sup>
Antoine Equation	An empirical equation that provides a good correlation between vapor pressure and temperature for many volatile substances over a limited temperature range. <sup>[4]</sup> It uses three substance-specific constants (A, B, and C).
UNIFAC Group Contribution Method	The Universal Quasichemical Functional-group Activity Coefficients (UNIFAC) method can be used to estimate vapor pressures by considering molecules as being composed of functional groups. <sup>[13]</sup> It is particularly useful when experimental data is scarce. <sup>[13]</sup>
Yalkowsky-Mishra Method	This method estimates vapor pressure from the boiling point and takes into account the heat capacity change upon boiling. <sup>[16]</sup> It is an extension of the Clausius-Clapeyron equation.

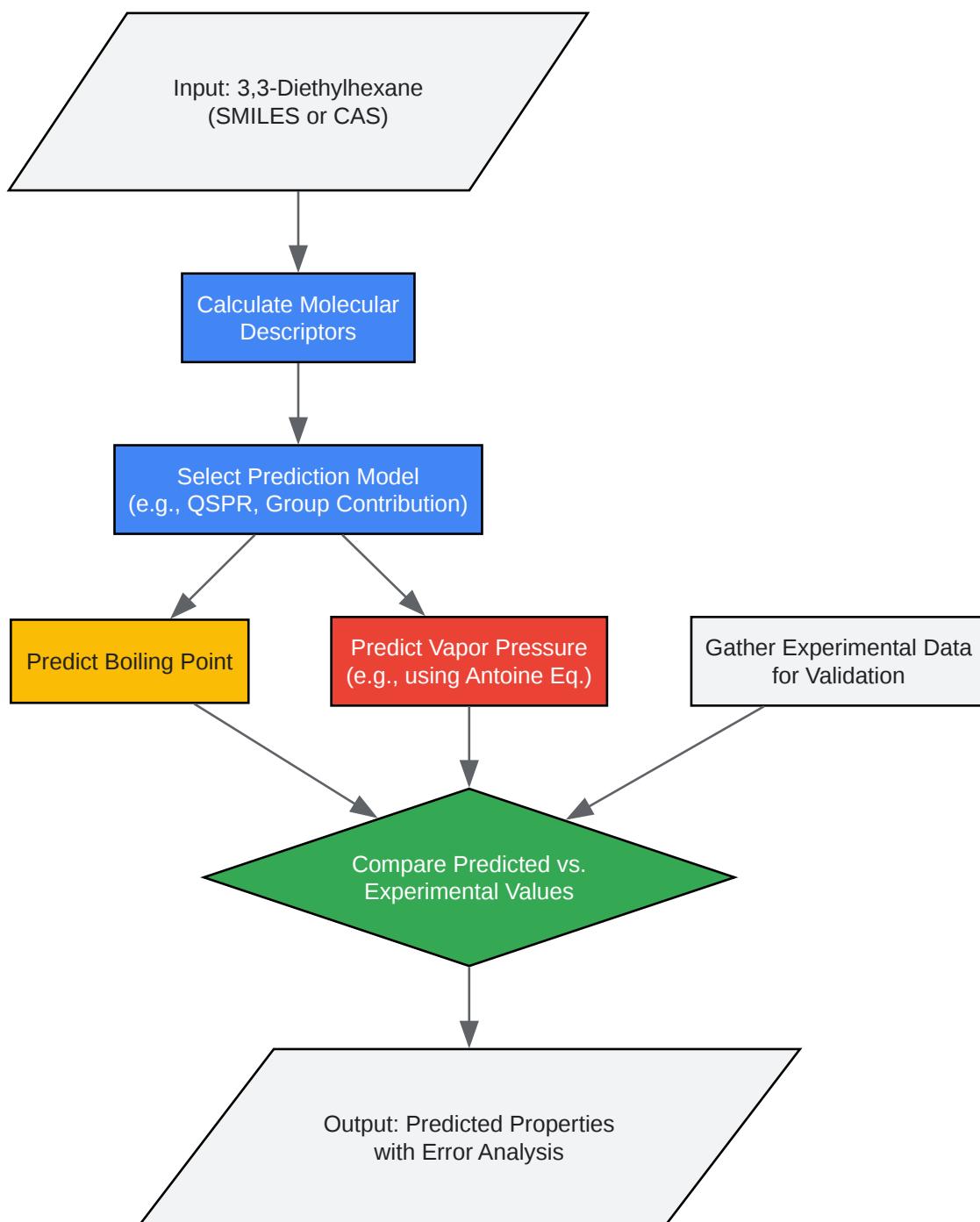
## Logical Relationships and Workflows

The following diagrams illustrate the conceptual relationships between molecular properties and a general workflow for their prediction.



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Caption: Relationship between molecular structure and physical properties.



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Caption: General workflow for predicting physicochemical properties.

## Conclusion

The boiling point and vapor pressure of **3,3-diethylhexane** are determined by its molecular structure, specifically its molecular weight and compact, branched nature which influences the strength of its intermolecular London dispersion forces. While experimental methods provide the most accurate data, a variety of predictive models, ranging from group contribution methods to more complex QSPR and machine learning approaches, offer reliable estimations. These predictive tools are indispensable for high-throughput screening and for situations where experimental determination is not feasible. The continuous development and validation of these models against high-quality experimental data are essential for advancing our predictive capabilities in chemical and pharmaceutical research.

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